molecular formula C10H17F2N3 B11743391 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine CAS No. 1856095-80-1

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine

Cat. No.: B11743391
CAS No.: 1856095-80-1
M. Wt: 217.26 g/mol
InChI Key: OAGGJSPRYUVYLY-UHFFFAOYSA-N
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Description

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine features a pyrazole core substituted with a difluoromethyl group at the 1-position and a methylene-linked 3-methylbutylamine moiety at the 5-position. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, due to their ability to participate in hydrogen bonding and π-π interactions . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

CAS No.

1856095-80-1

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12/h4,6,8,10,13H,3,5,7H2,1-2H3

InChI Key

OAGGJSPRYUVYLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1C(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Difluoroacetate Derivatives

The pyrazole ring is constructed using ethyl difluoroacetoacetate as a precursor. In a method adapted from CN117304112A, ethyl difluoroacetoacetate undergoes cyclization with methyl hydrazine under alkaline conditions (e.g., NaOH or KOH) at 80–100°C. This produces 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is decarboxylated to yield the 5-substituted pyrazole intermediate.

Key Data :

StepReagents/ConditionsYieldPurity
CyclizationMethyl hydrazine, NaOH, 80°C, 5 h78%95%
DecarboxylationHCl, reflux, 3 h85%97%

Difluoromethylation Strategies

Direct Difluoromethylation of Pyrazole Intermediates

Patent WO2017084995A1 describes the use of ClCF₂H (chlorodifluoromethane) as a difluoromethylating agent. The pyrazole intermediate is treated with ClCF₂H in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) at 60–80°C.

Reaction Scheme :

Pyrazole-NH+ClCF2HPd/XantphosPyrazole-CF2H+HCl\text{Pyrazole-NH} + \text{ClCF}2\text{H} \xrightarrow{\text{Pd/Xantphos}} \text{Pyrazole-CF}2\text{H} + \text{HCl}

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: DMF, 70°C, 12 h

  • Yield: 72%

Functionalization at the Pyrazole 5-Position

Bromination Followed by Nucleophilic Substitution

A halogenated intermediate is critical for introducing the methylene-amine moiety. As detailed in US8937185B2, the 5-position of the pyrazole is brominated using N-bromosuccinimide (NBS) in acetic acid at 0–5°C. The resulting 5-bromo-1-(difluoromethyl)-1H-pyrazole is then subjected to a Ullmann coupling with 3-methylbutylamine in the presence of CuI and 1,10-phenanthroline.

Data Table :

StepReagentsConditionsYield
BrominationNBS, AcOH0°C, 2 h88%
CouplingCuI, 1,10-phenanthroline, DMF110°C, 24 h65%

Reductive Amination Approach

Aldehyde Intermediate and Amine Condensation

A two-step process involves:

  • Oxidation of the pyrazole’s methyl group to an aldehyde using SeO₂ in dioxane at 100°C.

  • Reductive amination with 3-methylbutylamine and NaBH₃CN in methanol.

Performance Metrics :

  • Aldehyde formation yield: 68% (HPLC purity: 91%)

  • Reductive amination yield: 74% (purity: 94%)

One-Pot Synthesis from Trifluoromethylhydrazine

Direct Assembly Using Trifluoromethylhydrazine

Adapting ACS JOC 2024, a one-pot method employs di-Boc trifluoromethylhydrazine and a diketone precursor. After cyclization, the Boc groups are removed with HCl in dioxane, and the resulting amine is alkylated with 1-bromo-3-methylbutane using K₂CO₃ in DMF.

Critical Parameters :

  • Cyclization: DCM, TFA, 25°C, 6 h

  • Alkylation: 1-Bromo-3-methylbutane, K₂CO₃, 80°C, 12 h

  • Overall yield: 58%

Scalability and Industrial Considerations

Cost-Effective Route from Propiolic Acid

CN117304112A highlights a low-cost route using propiolic acid as a starting material. The process involves:

  • Carbointercalation with difluorochloromethane and CO.

  • Halogenation with bromine at −5°C.

  • Cyclization with propiolic acid and 3-methylbutylamine.

Scale-Up Data :

  • Pilot-scale yield: 82% (purity: 98.8%)

  • Cost reduction: 40% compared to traditional methods

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure is known to interact with various proteins, potentially affecting their function .

Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core : 1H-pyrazole
  • Substituents :
    • 1-position: Difluoromethyl (–CF₂H)
    • 5-position: –CH₂–NH–(3-methylbutyl)
  • Molecular Formula : C₁₀H₁₇F₂N₃ (estimated)
Analogs:

[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine ()

  • Core : 1H-pyrazole
  • Substituents :

  • 1-position: Methyl (–CH₃)

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ()

  • Core : 1H-pyrazole
  • Substituents :

  • 1-position: Methyl (–CH₃)
  • 3-position: Trifluoromethyl (–CF₃)
  • 5-position: Amine (–NH₂) directly attached
    • Key Differences : The trifluoromethyl group increases electronegativity, while the direct amine attachment limits side-chain flexibility compared to the target compound’s methylene-linked amine.

3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine ()

  • Core : 1H-pyrazole
  • Substituents :

  • 1-position: 2,4-Dichlorophenyl
  • 3-position: tert-Butyl (–C(CH₃)₃)
  • 5-position: Amine (–NH₂) directly attached
    • Key Differences : Bulky tert-butyl and dichlorophenyl groups may reduce solubility, contrasting with the target’s difluoromethyl and flexible 3-methylbutyl chain.

Physicochemical Properties

Property Target Compound 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine [(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Molecular Weight ~217.26 g/mol 165.12 g/mol 297.17 g/mol
Lipophilicity (LogP) Estimated ~2.5 (due to –CF₂H) ~1.8 (higher electronegativity from –CF₃) ~3.2 (bromophenyl increases hydrophobicity)
Hydrogen Bonding Amine side chain enables H-bonding Limited (amine directly on pyrazole) Bromine may participate in halogen bonding

Biological Activity

Introduction

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is a novel organic compound with a unique structural framework, incorporating a pyrazole ring and an amine functional group. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications such as anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is C10H18ClF2N3, with a molecular weight of approximately 239.25 g/mol. The difluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H18ClF2N3
Molecular Weight239.25 g/mol
CAS Number1856095-81-2
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine have demonstrated effectiveness against various microorganisms.

Table 2: Antimicrobial Activity Data

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus31.25 µg/mL
Compound BEscherichia coli62.5 µg/mL
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amineCandida albicansTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored through various in vitro studies. These compounds often target specific pathways involved in cancer cell proliferation and survival.

Case Study: Pyrazole Derivatives in Cancer Research

A study investigated the effects of several pyrazole derivatives on cancer cell lines, revealing that certain compounds inhibited cell growth significantly. The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine was included in this screening, showing promising results.

The mechanism by which {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine exerts its biological effects is likely related to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to potential target proteins. The results indicate favorable interactions that may contribute to its therapeutic effects.

Synthetic Pathways

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can be achieved through several methods involving the reaction of difluoromethyl pyrazole derivatives with amine groups.

Research Highlights

Recent publications have documented the synthesis and biological evaluation of various pyrazole derivatives, including the one in focus. For example:

  • A study published in Pharmaceutical Chemistry Journal highlighted the synthesis of pyrazole derivatives and their evaluation against microbial strains, demonstrating significant antimicrobial activity.
  • Another research article focused on the anticancer properties of pyrazole compounds, showcasing their potential as therapeutic agents against specific cancer types.

Q & A

Q. How can researchers optimize the synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Precursor Selection : Use pyrazole derivatives (e.g., 1-methyl-1H-pyrazol-5-amine) and alkyl halides as starting materials, similar to methods for structurally related compounds .
  • Reaction Conditions : Control temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., sodium iodide) to enhance selectivity .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or HPLC for high-purity isolation (>95%) .
  • Yield Monitoring : Use TLC and mass spectrometry (MS) to track reaction progress and intermediate stability .

Q. What spectroscopic techniques are essential for characterizing {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, pyrazole C-H protons typically resonate at δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ ion for C₁₁H₁₈F₂N₃: 254.1421) .
  • FTIR : Identify functional groups (e.g., N-H stretches at ~3350 cm⁻¹, C-F at 1100–1250 cm⁻¹) .
Technique Key Peaks/Data Purpose
¹H NMRδ 1.0–1.5 (3-methylbutyl CH₃)Confirm alkyl chain integration
¹³C NMRδ 150–160 (pyrazole C)Verify aromaticity

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine?

  • Methodological Answer :
  • DFT Workflow : Use B3LYP/6-311G(d,p) basis sets to calculate:
  • HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient pyrazole rings may favor nucleophilic attacks) .
  • Electrostatic Potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., fluorine atoms as electron-withdrawing groups) .
  • Reaction Mechanism Simulation : Model intermediates in alkylation or cyclization steps using Gaussian 16 to validate synthetic pathways .

Q. What strategies address contradictory biological activity data in pyrazole derivatives like {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine?

  • Methodological Answer :
  • Dose-Response Studies : Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing difluoromethyl with trifluoromethyl) to isolate activity contributors .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm enzyme/receptor specificity (e.g., kinase inhibition assays) .

Q. How can researchers establish structure-activity relationships (SAR) for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine derivatives?

  • Methodological Answer :
  • Systematic Substitution : Vary substituents on the pyrazole (e.g., methyl vs. ethyl) and alkyl chain (e.g., 3-methylbutyl vs. pentyl) to assess steric/electronic effects .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2) .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in NMR assignments for {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., alkyl chain protons) via correlation spectroscopy .
  • Isotopic Labeling : Synthesize ¹⁵N/¹⁹F-labeled analogs to trace chemical shifts .
  • Cross-Validation : Compare experimental data with computational NMR predictions (e.g., ACD/Labs or MestReNova) .

Q. What experimental controls are critical for ensuring reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., aspirin for COX assays) and vehicle-only samples .
  • Batch Consistency : Characterize multiple synthesis batches via HPLC purity (>98%) and HRMS .
  • Cell Line Authentication : Use STR profiling to confirm assay cell lines (e.g., HEK293 vs. HeLa) .

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